molecular formula C8H18N2O2 B13444021 N-Desmethyl Propamocarb

N-Desmethyl Propamocarb

Cat. No.: B13444021
M. Wt: 174.24 g/mol
InChI Key: DLFIWYTWQFOSEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl Propamocarb typically involves the reaction of Propamocarb with various reagents under controlled conditions. One common method includes the hydrolysis of Propamocarb to produce this compound . The reaction conditions often involve the use of solvents like methanol or water and may require specific temperature and pH conditions to optimize yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the production process .

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl Propamocarb undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as its oxides and reduced forms. These products are often analyzed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm their structures .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Desmethyl Propamocarb include:

Uniqueness

This compound is unique due to its specific role as a degradation product of Propamocarb. Its presence can indicate the breakdown and metabolism of Propamocarb in various environments, making it a valuable marker for studying the environmental and biological fate of carbamate fungicides .

Properties

Molecular Formula

C8H18N2O2

Molecular Weight

174.24 g/mol

IUPAC Name

propyl N-[3-(methylamino)propyl]carbamate

InChI

InChI=1S/C8H18N2O2/c1-3-7-12-8(11)10-6-4-5-9-2/h9H,3-7H2,1-2H3,(H,10,11)

InChI Key

DLFIWYTWQFOSEM-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)NCCCNC

Origin of Product

United States

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